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Compound of Interest

Compound Name: Ethyl 6-hydroxynicotinate

Cat. No.: B101549

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-
hydroxynicotinate, a key heterocyclic compound with applications in medicinal chemistry and
materials science. This document details the predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for the compound, alongside standardized

experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for Ethyl 6-
hydroxynicotinate. These predictions are based on established principles of spectroscopy
and data from analogous compounds.

Table 1: Predicted '"H NMR Spectral Data for Ethyl 6-
hydroxynicotinate

Solvent: CDCls, Reference: TMS (0.00 ppm)

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b101549?utm_src=pdf-interest
https://www.benchchem.com/product/b101549?utm_src=pdf-body
https://www.benchchem.com/product/b101549?utm_src=pdf-body
https://www.benchchem.com/product/b101549?utm_src=pdf-body
https://www.benchchem.com/product/b101549?utm_src=pdf-body
https://www.benchchem.com/product/b101549?utm_src=pdf-body
https://www.benchchem.com/product/b101549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)

~1.35 Triplet 3H -CHs (Ethyl)
~4.30 Quartet 2H -CHz- (Ethyl)
~6.50 Doublet 1H H-5

~7.80 Doublet of Doublets 1H H-4

~8.30 Doublet 1H H-2
~11.0-12.0 Broad Singlet 1H -OH

Table 2: Predicted *C NMR Spectral Data for Ethyl 6-

hydroxynicotinate

Solvent: CDCls, Reference: CDCIs (77.16 ppm)

Chemical Shift (6, ppm)

Carbon Atom Assignment

~14.5 -CHs (Ethyl)
~61.0 -CH2- (Ethyl)
~110.0 C-5
~120.0 C-3
~140.0 c-4
~145.0 C-2
~165.0 C-6
~170.0 C=0 (Ester)

Table 3: Predicted IR Absorption Data for Ethyl 6-

hydroxynicotinate
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) Functional Group
Wavenumber (cm~12) Intensity

Assignment
3200-2800 Broad O-H Stretch (Hydrogen-
bonded)
~3100-3000 Medium C-H Stretch (Aromatic)
~2980-2850 Medium C-H Stretch (Aliphatic)
~1720 Strong C=0 Stretch (Ester)
~1600, ~1480 Medium-Strong C=C Stretch (Aromatic Ring)
~1250 Strong C-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data for Ethyl 6-
hydroxynicotinate
m/z

Relative Intensity (%) Proposed Fragment
167 High [M]* (Molecular lon)
139 Medium [M - CzHa4]*
122 High [M - OC2Hs]*
94 Medium [M - COOC2Hs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 6-hydroxynicotinate in 0.5-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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» 'H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use a spectral width of approximately 16 ppm.
o Set the number of scans to 16 or 32 for adequate signal-to-noise ratio.
o Apply a relaxation delay of 1-2 seconds.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Use a spectral width of approximately 220 ppm.

o A higher number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

o Employ a relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference
the spectra to the TMS signal (0.00 ppm for *H) or the residual solvent peak (77.16 ppm for
CDCls in 13C).

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
recommended. Place a small amount of the solid sample directly on the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record the spectrum over a range of 4000-400 cm—1.

o Co-add 16 or 32 scans to improve the signal-to-noise ratio.
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o Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.

Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an Electron lonization (EI) source.
Data Acquisition:

o Introduce the sample into the ion source via a direct insertion probe or through a gas
chromatograph (GC-MS).

o Use a standard electron energy of 70 eV for ionization.
o Scan a mass range of m/z 40-400.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragments. The molecular weight of Ethyl 6-hydroxynicotinate
IS 167.16 g/mol , which should correspond to the molecular ion peak [M]*.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Ethyl 6-hydroxynicotinate.

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 6-hydroxynicotinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101549#spectroscopic-data-for-ethyl-6-
hydroxynicotinate-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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